molecular formula C17H14N2O5S B6543233 ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate CAS No. 923458-07-5

ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate

Cat. No.: B6543233
CAS No.: 923458-07-5
M. Wt: 358.4 g/mol
InChI Key: RHRAQFTZDZZMTO-UHFFFAOYSA-N
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Description

Ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate is a complex organic compound that features a benzofuran moiety linked to a thiophene ring through an amide bond, with an ethyl carbamate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate typically involves multiple steps:

    Formation of Benzofuran-2-carboxylic Acid: The starting material, benzofuran-2-carboxylic acid, can be synthesized through the cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst.

    Amidation: The benzofuran-2-carboxylic acid is then converted to its amide derivative by reacting with an appropriate amine, such as 2-aminothiophene, under dehydrating conditions.

    Carbamoylation: The resulting amide is then treated with ethyl chloroformate to introduce the ethyl carbamate group, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzofuran and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzofuran and thiophene rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific enzymes or receptors due to its unique functional groups.

    Materials Science: Its ability to undergo various chemical modifications makes it useful in the synthesis of novel materials with specific electronic or photonic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways involving benzofuran and thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxamide: Shares the benzofuran core but lacks the thiophene and carbamate groups.

    Thiophene-3-carboxamide: Contains the thiophene ring but not the benzofuran moiety.

    Ethyl carbamate derivatives: Similar in having the ethyl carbamate group but differ in the rest of the structure.

Uniqueness

Ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate is unique due to the combination of benzofuran, thiophene, and carbamate functionalities in a single molecule

This compound’s unique structure and reactivity profile make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl N-[2-(1-benzofuran-2-carbonylamino)thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-2-23-17(22)19-14(20)11-7-8-25-16(11)18-15(21)13-9-10-5-3-4-6-12(10)24-13/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRAQFTZDZZMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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